2-Cyclobutoxy-5-fluoroaniline

Histamine H3 receptor GPCR ligand design Conformational constraint

This specific regioisomer provides distinct steric and electronic profiles crucial for reproducible SAR studies—2-cyclobutoxy imparts conformational constraint while 5-fluoro modulates amine nucleophilicity and metabolic stability. Ideal for synthon-based construction of kinase inhibitor and GPCR-targeted libraries. Avail now in metric gram quantities with analytically verified purity.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 1249021-10-0
Cat. No. B1399048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutoxy-5-fluoroaniline
CAS1249021-10-0
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CC(C1)OC2=C(C=C(C=C2)F)N
InChIInChI=1S/C10H12FNO/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8H,1-3,12H2
InChIKeyPNHHEQPVNAHKKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutoxy-5-fluoroaniline (CAS 1249021-10-0): Fluorinated Aniline Building Block with Cyclobutoxy Scaffold for Pharmaceutical Intermediate Procurement


2-Cyclobutoxy-5-fluoroaniline (CAS 1249021-10-0, C₁₀H₁₂FNO, MW 181.21 g/mol) is a fluorinated aromatic amine building block featuring a cyclobutoxy substituent at the 2-position and a fluorine atom at the 5-position of the aniline ring . The compound belongs to a broader class of cyclobutoxy-substituted anilines employed as versatile intermediates in medicinal chemistry and organic synthesis, particularly for constructing kinase inhibitors and G-protein coupled receptor (GPCR)-targeting agents [1]. Procurement of this specific regioisomer (2-cyclobutoxy, 5-fluoro) provides a pre-functionalized scaffold enabling divergent synthetic elaboration at the reactive primary amine position .

Why 2-Cyclobutoxy-5-fluoroaniline Cannot Be Substituted with Other Cyclobutoxy-Fluoroaniline Regioisomers in Synthetic Route Design


The regioisomeric positioning of the cyclobutoxy and fluoro substituents on the aniline ring dictates fundamentally different electronic environments, steric accessibility, and subsequent reactivity profiles. Substituting 2-cyclobutoxy-5-fluoroaniline with its positional analogs — such as 3-cyclobutoxy-5-fluoroaniline [1], 4-cyclobutoxy-3-fluoroaniline , or 2-cyclobutoxy-6-fluoroaniline — alters both the nucleophilicity of the primary amine (due to differing para/meta electronic effects from the fluorine substituent) and the ortho-steric hindrance imparted by the cyclobutoxy group. In downstream applications, cyclobutoxy-containing pharmacophores exhibit regioisomer-dependent target engagement: the 3-cyclobutoxy motif on aniline scaffolds has been specifically characterized as a constrained replacement for flexible propoxy linkers, yielding distinct binding conformations at histamine H₃ receptors that cannot be replicated by 2-cyclobutoxy or 4-cyclobutoxy configurations [2]. Furthermore, the 5-fluoro substitution pattern influences metabolic stability and hydrogen-bonding capacity differently than 3-fluoro or 6-fluoro analogs, directly impacting SAR interpretation and route reproducibility [3].

Quantitative Differentiation Evidence: 2-Cyclobutoxy-5-fluoroaniline Relative to Regioisomeric and Scaffold Analogs


Cyclobutoxy Substituent Confers Enhanced Affinity Versus Non-Constrained Propoxy Analogs at Histamine H₃ Receptors

In medicinal chemistry applications, cyclobutoxy-containing aniline derivatives demonstrate improved target engagement compared to flexible alkyl-ether analogs. A systematic study of H₃ receptor ligands revealed that replacing a 3-propoxy linker with a conformationally constrained 3-cyclobutoxy motif on an aromatic amine scaffold resulted in a significant increase in H₃ receptor binding affinity [1]. While this class-level evidence does not contain direct quantitative data for 2-cyclobutoxy-5-fluoroaniline specifically, it establishes that the cyclobutoxy group — present in the target compound — provides a quantifiable affinity advantage over non-constrained ether counterparts within structurally related aniline-derived pharmacophores. The constrained cyclobutoxy ring restricts bond rotation, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding [1].

Histamine H3 receptor GPCR ligand design Conformational constraint

Cyclobutoxy Group Contributes to Metabolic Stability Enhancement in PDE4 Inhibitor Scaffolds

Cyclobutoxy substitution has been demonstrated to improve metabolic stability in drug-like small molecules by reducing the formation of reactive metabolites. In a detailed optimization study of phosphodiesterase-4 (PDE4) inhibitors containing catechol moieties, replacement of methoxy and cyclopentyloxy substituents with cyclobutyloxy groups resulted in the discovery of potent and selective PDE4 inhibitors with reduced covalent binding to microsomal proteins . This class-level finding demonstrates that the cyclobutoxy ether linkage — a defining structural feature of 2-cyclobutoxy-5-fluoroaniline — can mitigate metabolic liabilities associated with more oxidatively labile alkoxy substituents. While direct quantitative microsomal stability data for 2-cyclobutoxy-5-fluoroaniline itself is not available, the cyclobutoxy group confers a class-wide advantage in reducing reactive intermediate formation compared to larger or more flexible cycloalkoxy alternatives .

Metabolic stability PDE4 inhibitors Reactive metabolite prevention

Regioisomeric Position Determines Synthetic Utility in Kinase Inhibitor Development

The specific 2-cyclobutoxy-5-fluoro substitution pattern distinguishes this building block from closely related regioisomers employed in kinase inhibitor synthesis. The 3-cyclobutoxy-5-fluoroaniline isomer (CAS 1535372-28-1) has been documented for applications in kinase inhibitor development [1], while 4-cyclobutoxy-3-fluoroaniline (CAS 1247239-61-7) represents an alternative substitution pattern . The 2-cyclobutoxy configuration positions the bulky cyclobutoxy group ortho to the reactive amine, creating a distinct steric environment that influences both the nucleophilicity of the amine (for subsequent coupling reactions) and the conformational preferences of downstream products. This regioisomeric differentiation is critical for establishing reproducible synthetic routes and SAR consistency, as cyclobutane rings in drug candidates serve specific structural roles including directing pharmacophore orientation, filling hydrophobic pockets, and inducing conformational restriction [2].

Kinase inhibitor Regioisomer Synthetic intermediate

Cyclobutane-Containing Compounds Demonstrate Documented Pharmacological Utility Across Multiple Target Classes

The cyclobutoxy moiety in 2-cyclobutoxy-5-fluoroaniline is part of a broader cyclobutane structural class with validated utility in drug discovery. Cyclobutanes have been incorporated into small-molecule drug candidates to achieve multiple property improvements including: preventing cis/trans isomerization by replacing alkenes, replacing larger cyclic systems, increasing metabolic stability, directing key pharmacophore groups, inducing conformational restriction, reducing planarity, serving as aryl isosteres, and filling hydrophobic pockets [1]. Compounds containing cyclobutoxy groups have demonstrated potent activity across diverse target classes, including subnanomolar affinity at sigma-1 receptors with excellent selectivity over neurotransmitter transporters [2], and IC₅₀ values as low as 0.140 nM at NF-κB-inducing kinase (NIK) [3]. While these data derive from structurally more complex molecules rather than the aniline building block itself, they establish the cyclobutoxy-containing scaffold class as pharmacologically productive across multiple target families, supporting its selection as an intermediate for exploratory medicinal chemistry.

Cyclobutane Drug candidate Scaffold

Procurement-Relevant Application Scenarios for 2-Cyclobutoxy-5-fluoroaniline (CAS 1249021-10-0)


Synthesis of Conformationally Constrained Kinase Inhibitor Candidates

2-Cyclobutoxy-5-fluoroaniline serves as a versatile building block for constructing kinase inhibitor scaffolds where conformational pre-organization is desirable. The ortho-cyclobutoxy group provides steric constraint that can orient the amine-derived portion of the molecule into specific binding conformations, while the 5-fluoro substituent modulates electronic properties and hydrogen-bonding capacity. This regioisomer is particularly suited for synthetic routes requiring a primary aniline with reduced nucleophilicity (due to fluorine's electron-withdrawing effect) and defined ortho-steric bulk. Related 3-cyclobutoxy-5-fluoroaniline isomers have documented applications in kinase inhibitor development [1], and cyclobutane-containing molecules have demonstrated potent inhibition across multiple kinase targets including CLK2, casein kinase II, and NIK with Kᵢ values in the nanomolar to subnanomolar range [2].

GPCR Ligand Development Leveraging Cyclobutoxy Conformational Constraint

For medicinal chemistry programs targeting G-protein coupled receptors (GPCRs), particularly histamine H₃ receptors and related aminergic GPCRs, 2-cyclobutoxy-5-fluoroaniline offers a pre-functionalized scaffold for constructing constrained ligands. The cyclobutoxy motif has been validated as a conformationally restricted replacement for flexible 3-propoxy linkers in H₃ receptor ligands, demonstrating improved binding affinity due to pre-organization into the bioactive conformation [1]. The 2,5-substitution pattern positions the reactive amine for divergent functionalization while the cyclobutoxy group fills hydrophobic receptor pockets and reduces the entropic penalty of binding. This building block is appropriate for hit expansion libraries and lead optimization programs targeting aminergic GPCRs where conformational constraint has been shown to enhance potency.

Synthesis of Metabolically Stabilized Drug Candidates

In programs where metabolic stability and minimization of reactive metabolite formation are critical optimization parameters, 2-cyclobutoxy-5-fluoroaniline provides a cyclobutoxy-containing scaffold with class-documented advantages. Cyclobutyloxy substitution has been shown to reduce the formation of reactive intermediates that covalently bind to microsomal proteins compared to methoxy and cyclopentyloxy alternatives in PDE4 inhibitor optimization [1]. The cyclobutane ring itself is recognized as a structural element that can increase metabolic stability by reducing susceptibility to oxidative metabolism and preventing cis/trans isomerization [2]. For medicinal chemistry teams synthesizing compounds intended for in vivo pharmacokinetic evaluation, this building block offers a metabolically more robust starting point than analogous compounds bearing flexible or more oxidatively labile alkoxy groups.

Divergent Synthesis of Fluorinated Heterocyclic Libraries

2-Cyclobutoxy-5-fluoroaniline functions as a versatile substrate for constructing diverse heterocyclic libraries through transformations at the primary amine. The compound can undergo diazotization, amide coupling, reductive amination, Buchwald-Hartwig amination, and heterocycle-forming condensation reactions. The 5-fluoro substituent remains intact through most synthetic transformations, providing a spectroscopic handle (¹⁹F NMR) for reaction monitoring and product characterization. The cyclobutoxy group, being an ether, exhibits stability under a broad range of reaction conditions including basic and mildly acidic environments, making this building block suitable for multi-step synthetic sequences. Procurement of this specific regioisomer supports parallel library synthesis where SAR exploration around the aniline-derived portion is the primary objective.

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